N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)thiophene-2-sulfonamide
Description
N-{2-[2-(4-FLUOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of thiazolotriazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolotriazole core, and a thiophenesulfonamide moiety
Properties
Molecular Formula |
C17H15FN4O2S3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H15FN4O2S3/c1-11-14(8-9-19-27(23,24)15-3-2-10-25-15)26-17-20-16(21-22(11)17)12-4-6-13(18)7-5-12/h2-7,10,19H,8-9H2,1H3 |
InChI Key |
XFTHLYBVSAGSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-FLUOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Thiophenesulfonamide Moiety: The final step involves the coupling of the thiazolotriazole intermediate with a thiophenesulfonamide derivative under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-FLUOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-FLUOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-FLUOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-CHLOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE
- N-{2-[2-(4-BROMOPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE
Uniqueness
N-{2-[2-(4-FLUOROPHENYL)-6-METHYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5-YL]ETHYL}-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
